molecular formula C9H5F6NO B1356676 2,5-Bis(trifluoromethyl)benzamide CAS No. 53130-46-4

2,5-Bis(trifluoromethyl)benzamide

Cat. No.: B1356676
CAS No.: 53130-46-4
M. Wt: 257.13 g/mol
InChI Key: OYXFWPXMRHRCTB-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzamide is an organic compound with the molecular formula C9H5F6NO . It is a white solid with no odor .


Synthesis Analysis

The synthesis of this compound typically involves the reaction of benzamide with trifluoroacetic acid to form an acid chloride. This product then reacts with the corresponding amine compound under alkaline catalysis to yield this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two trifluoromethyl groups and an amide group . The molecular weight is 257.133 Da .


Physical And Chemical Properties Analysis

This compound is a white solid that is soluble in organic solvents such as ethanol, ether, and dichloromethane . It has a melting point of approximately 152-155°C and a density of about 1.4 g/cm³ .

Scientific Research Applications

Antiarrhythmic Activity

2,5-Bis(trifluoromethyl)benzamide derivatives have been evaluated for their antiarrhythmic activity. Studies show that these compounds, particularly those derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, exhibit potent oral antiarrhythmic activity in mice. The activity is influenced by the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen (Banitt et al., 1977); (Banitt et al., 1975).

Organo-soluble Aromatic Polyamides

A series of new polyamides were synthesized using semifluorinated aromatic diamines, including this compound derivatives. These polyamides demonstrated solubility in various organic solvents and exhibited good thermal stability and mechanical properties, making them suitable for advanced technological applications (Bera et al., 2012).

Organogelation Properties

Compounds containing this compound have been used to create organogelators. These gelators are capable of forming thixotropic gels, demonstrating potential applications in material science and technology (Loiseau et al., 2002).

Helical Structures in Chemical Synthesis

This compound derivatives have been utilized in the synthesis of triple-stranded helical structures. These helical structures, created using cyclization techniques, have significant implications in the field of molecular chemistry and material science (Yamakado et al., 2015).

Catalytic Applications

Novel catalysts derived from this compound have demonstrated high catalytic activity in asymmetric reactions, such as the Nitro-Michael reaction. These findings are pivotal in the field of catalysis andorganic synthesis, offering new avenues for developing efficient and selective catalysts (Sekikawa et al., 2015).

Safety and Hazards

2,5-Bis(trifluoromethyl)benzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause serious eye irritation, respiratory irritation, and skin irritation. It is harmful if swallowed .

Biochemical Analysis

Biochemical Properties

2,5-Bis(trifluoromethyl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and stability. For instance, the trifluoromethyl groups in this compound can form strong interactions with hydrophobic pockets in enzymes, potentially leading to enzyme inhibition or activation . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional landscape of the cell . These cellular effects highlight the compound’s potential as a modulator of cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic regions of proteins, leading to changes in protein conformation and activity . This can result in enzyme inhibition or activation, depending on the specific context. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators . These molecular mechanisms underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, emphasizing the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation or anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in therapeutic contexts.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . These interactions are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is vital for predicting its bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization dynamics are crucial for understanding the precise mechanisms through which this compound exerts its biological effects.

Properties

IUPAC Name

2,5-bis(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-6(9(13,14)15)5(3-4)7(16)17/h1-3H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXFWPXMRHRCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299540
Record name 2,5-Bis(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53130-46-4
Record name 2,5-Bis(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53130-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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